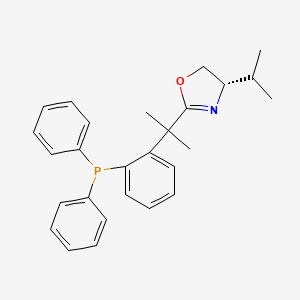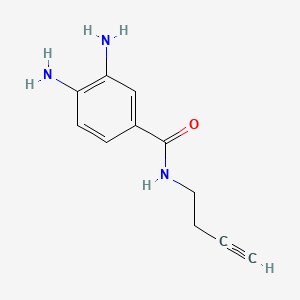
2,2'-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): is a boron-containing compound widely used in organic synthesis and materials science. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of naphthalene derivatives with boronic acids or esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where naphthalene-1,3-diyl dibromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving precise control of temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with boronic acid groups.
Reduction: It can be reduced to form naphthalene derivatives with boron-hydride groups.
Substitution: The boron atoms can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various naphthalene derivatives with different functional groups attached to the boron atoms .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is used as a reagent for the formation of carbon-carbon bonds through cross-coupling reactions. It is also used in the synthesis of complex organic molecules and polymers .
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems .
Medicine: In medicinal chemistry, it is explored for its potential in drug delivery systems and as a component in boron neutron capture therapy (BNCT) for cancer treatment .
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices, due to its stability and reactivity .
Mécanisme D'action
The mechanism by which 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects involves the formation of stable boron-carbon bonds. The boron atoms in the compound act as Lewis acids, facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property makes it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
- 2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2,2’-(Naphthalin-1,4-diyl)bis(benzoxazol)
Uniqueness: Compared to similar compounds, 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific naphthalene backbone, which provides distinct electronic properties and reactivity. This makes it particularly useful in applications requiring stable and reactive boron-containing reagents .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)16-13-15-11-9-10-12-17(15)18(14-16)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQRVEDSKIPVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2)B4OC(C(O4)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30B2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-2,2'-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene](/img/structure/B8252185.png)

![(1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8252198.png)

![2-(6-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8252219.png)




